molecular formula C13H20N2OS B2923401 4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole CAS No. 2108326-44-7

4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole

Cat. No.: B2923401
CAS No.: 2108326-44-7
M. Wt: 252.38
InChI Key: WJOHZPCXFONQKS-UHFFFAOYSA-N
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Description

4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole is a complex organic compound known for its unique structural properties. This compound features a thiazole ring and a bicyclic nitrogenous moiety, making it interesting for various chemical and biological applications.

Scientific Research Applications

This compound finds extensive applications in several fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe.

  • Medicine: Studied for its pharmacological properties, including possible therapeutic effects.

  • Industry: Utilized in the manufacture of specialty chemicals and advanced materials.

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available literature. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions could involve further exploration of the synthesis, properties, and potential applications of this compound. The 8-azabicyclo[3.2.1]octane scaffold, in particular, is a promising area of research due to its presence in many biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps:

  • Formation of the bicyclic azabicyclo[3.2.1]octane core.

  • Introduction of the methoxy group at the 3-position.

  • Attachment of the thiazole ring via a methyl linkage.

Industrial Production Methods: In industrial settings, the production of this compound requires careful control of reaction conditions, including temperature, pH, and solvent choice. Catalysts and specific reagents are used to ensure high yield and purity. The scale-up process involves using larger reaction vessels and optimizing the reaction time to maintain efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a formyl or carboxylic group.

  • Reduction: The compound can be reduced to modify its functional groups.

  • Substitution: The thiazole ring and the bicyclic system can be subjected to nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Various halogenating agents and metal catalysts.

Major Products: The main products of these reactions include oxidized derivatives, reduced analogs, and substituted thiazole and bicyclic compounds.

Comparison with Similar Compounds

Compared to other compounds with similar structures, this compound stands out due to its unique combination of a thiazole ring and a bicyclic azabicyclo[3.2.1]octane system. Similar compounds include:

  • 2-Methylthiazole derivatives: Common in flavor and fragrance industry.

  • Bicyclic nitrogenous compounds: Often found in pharmaceuticals for their bioactivity.

In essence, the uniqueness of 4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole lies in its structural diversity and its broad spectrum of applications in various fields.

Properties

IUPAC Name

4-[(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-9-14-10(8-17-9)7-15-11-3-4-12(15)6-13(5-11)16-2/h8,11-13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOHZPCXFONQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2C3CCC2CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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